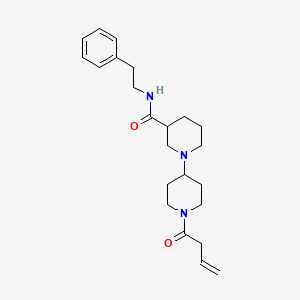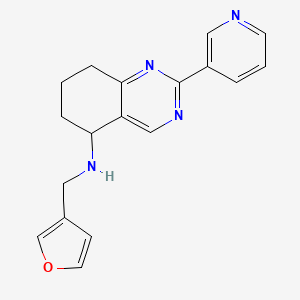
1'-(3-butenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-butenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as Compound 1, is a small molecule drug that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of bipiperidine carboxamide compounds and has been shown to exhibit promising biological activity against various diseases. In
Mécanisme D'action
The mechanism of action of 1'-(3-butenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide 1 is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. In cancer research, this compound 1 has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and survival. In Alzheimer's disease research, this compound 1 has been shown to inhibit the aggregation of amyloid-beta peptides by binding to specific sites on the peptide. In Parkinson's disease research, this compound 1 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound 1 has been shown to exhibit various biochemical and physiological effects in preclinical studies. In cancer research, this compound 1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, this compound 1 has been shown to reduce the levels of toxic amyloid-beta peptides in the brain. In Parkinson's disease research, this compound 1 has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1'-(3-butenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide 1 has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity against specific targets, which allows for the identification of specific signaling pathways involved in disease pathogenesis. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, one of the limitations is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity and side effects, which require careful evaluation in preclinical and clinical studies.
Orientations Futures
There are several future directions for the research and development of 1'-(3-butenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide 1. One direction is the optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. Another direction is the evaluation of its efficacy and safety in preclinical and clinical studies for various diseases. Additionally, the identification of its specific targets and signaling pathways can provide insights into the pathogenesis of various diseases and lead to the development of new therapeutic strategies. Finally, the development of novel drug delivery systems and formulations can improve its bioavailability and therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 1'-(3-butenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide 1 involves a series of chemical reactions that require specialized equipment and expertise. One of the most common methods for synthesizing this compound 1 is through the reaction of 1,4'-bipiperidine-3-carboxylic acid with 2-phenylethylamine, followed by the addition of 3-butenoyl chloride. The resulting product is then purified through various techniques such as column chromatography or recrystallization. The purity and yield of the final product can be determined through analytical techniques such as NMR spectroscopy or mass spectrometry.
Applications De Recherche Scientifique
1'-(3-butenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide 1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound 1 has been shown to exhibit anti-proliferative activity against various cancer cell lines such as breast cancer and lung cancer. In Alzheimer's disease research, this compound 1 has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. In Parkinson's disease research, this compound 1 has been shown to exhibit neuroprotective effects against dopaminergic neurons, which are selectively lost in Parkinson's disease.
Propriétés
IUPAC Name |
1-(1-but-3-enoylpiperidin-4-yl)-N-(2-phenylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-2-7-22(27)25-16-12-21(13-17-25)26-15-6-10-20(18-26)23(28)24-14-11-19-8-4-3-5-9-19/h2-5,8-9,20-21H,1,6-7,10-18H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQANUCQGMNFBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(3-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B6024307.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B6024310.png)
![isopropyl 3-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]benzoate](/img/structure/B6024311.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B6024313.png)
![1-(ethylsulfonyl)-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3-piperidinecarbohydrazide](/img/structure/B6024317.png)
![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6024330.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6024337.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6024339.png)
![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6024349.png)
![ethyl 2-(acetylamino)-5,5,6-trimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6024355.png)
![ethyl 3-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B6024363.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-{1-[(2-methylphenyl)amino]propylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6024369.png)

![N-(dicyclopropylmethyl)-N-methyl-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6024388.png)